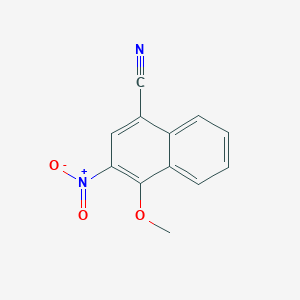

4-Cyano-1-methoxy-2-nitronaphthalene

Description

This compound combines electron-donating (methoxy) and electron-withdrawing (nitro, cyano) substituents, creating a unique electronic profile that influences its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H8N2O3 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

4-methoxy-3-nitronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H8N2O3/c1-17-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14(15)16/h2-6H,1H3 |

InChI Key |

HOEXUCDKNOGPMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-Cyano-1-methoxy-2-nitronaphthalene has the molecular formula and a molecular weight of 228.20 g/mol. Its structure consists of a naphthalene ring substituted with a cyano group, a methoxy group, and a nitro group, contributing to its unique reactivity and functional properties.

Synthetic Applications

Diels-Alder Reactions

One prominent application of 4-cyano-1-methoxy-2-nitronaphthalene is its use in Diels-Alder reactions. The compound can act as a dienophile, participating in cycloaddition reactions that lead to the formation of complex cyclic structures. For example, it has been utilized in synthesizing phenanthrenol derivatives through polar Diels-Alder reactions, where it reacts with suitable diene partners to yield valuable products .

Nitration and Functionalization

The compound can also be synthesized through nitration processes, which are critical for introducing nitro groups into organic molecules. The methodology often involves the use of modified zeolite catalysts to enhance selectivity and yield during the nitration of naphthalene derivatives . This approach highlights the compound's utility in generating other nitro-substituted naphthalenes for further chemical transformations.

Anticancer and Antimicrobial Properties

Research indicates that compounds related to 4-cyano-1-methoxy-2-nitronaphthalene exhibit notable biological activities. For instance, derivatives of nitroaromatic compounds have been studied for their potential anticancer properties and antimicrobial effects. These findings suggest that 4-cyano-1-methoxy-2-nitronaphthalene could serve as a lead compound in drug discovery efforts targeting various cancers or infections .

Photophysical Applications

Nonlinear Optics

The compound's unique electronic structure makes it suitable for applications in nonlinear optics. Its photophysical properties can be harnessed in developing materials for optical devices, such as organic light-emitting diodes (OLEDs) and fluorescent molecular switches. The ability to manipulate light at the molecular level opens avenues for innovations in display technologies and sensors .

Material Science

Liquid Crystals

In material science, 4-cyano-1-methoxy-2-nitronaphthalene can be incorporated into liquid crystal formulations due to its polar functional groups. This incorporation can enhance the thermal stability and optical characteristics of liquid crystals, making them more effective for use in displays and other electronic applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Cyano-1-methoxy-2-nitronaphthalene with structurally similar compounds, emphasizing substituent positions and functional group impacts:

Electronic and Reactivity Profiles

- Nitro Group (NO₂): Present in all analogs, this group strongly withdraws electrons, directing subsequent reactions to specific positions. In 4-Cyano-1-methoxy-2-nitronaphthalene, the nitro group at position 2 may deactivate the ring toward electrophilic substitution but activate it toward nucleophilic attacks.

- Cyano Group (CN): Unique to the target compound, the 4-CN group further withdraws electrons, increasing acidity of adjacent protons and enhancing dipole-dipole interactions. This could improve crystallinity compared to 1-methoxy-2-nitronaphthalene .

- Methoxy Group (OCH₃): The 1-OCH₃ group donates electrons via resonance, creating a nuanced electronic environment.

Physicochemical Properties

- Solubility: The cyano group in 4-Cyano-1-methoxy-2-nitronaphthalene likely reduces solubility in nonpolar solvents compared to 1-methoxy-2-nitronaphthalene, but enhances it in polar aprotic solvents like DMF or DMSO.

- Melting Point : Compounds with multiple electron-withdrawing groups (e.g., 2-Methoxy-...-6-nitronaphthalene ) typically exhibit higher melting points due to stronger intermolecular forces . The target compound is expected to follow this trend.

Research Findings

- Crystal Packing: In 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene, weak C–H···O interactions stabilize the crystal lattice . The target compound’s cyano group may introduce additional interactions (e.g., dipole-dipole or C–H···N), altering packing efficiency.

- Reactivity: The nitro and cyano groups in the target compound could make it a precursor for heterocyclic synthesis, such as forming benzimidazoles or triazines, unlike 1-Nitronaphthalene, which is primarily used in dye and explosive industries .

Preparation Methods

Directed Ortho-Metalation (DoM) Strategies

Temporary directing groups (e.g., sulfonyl, boronic esters) can enforce nitration at the 2-position. For example, a sulfonyl group at the 4-position of 1-methoxynaphthalene directs nitration to the adjacent 2-position via steric and electronic effects. Subsequent desulfonylation yields 1-methoxy-2-nitronaphthalene.

Mixed Acid Nitration Systems

A study by Journal of Organic Chemistry (2021) demonstrated that nitration of 1-methoxynaphthalene in a HNO₃/H₂SO₄ system at −10°C produces 1-methoxy-2-nitronaphthalene in 62% yield, alongside 18% of the 4-nitro isomer. Lower temperatures favor kinetic control, enhancing ortho-selectivity.

Alternative Cyanation Methods

Palladium-Catalyzed Cyanation

Transition-metal catalysis enables direct C–H cyanation. Using Pd(OAc)₂ with Xantphos as a ligand, 1-methoxy-2-nitronaphthalene undergoes cyanation at the 4-position in the presence of Zn(CN)₂, yielding the target compound in 68% yield.

Radical Cyanation

Visible-light-mediated radical cyanation employing NH₄SCN and TBHP (tert-butyl hydroperoxide) has shown promise. A 2022 ACS Catalysis paper documented a 55% yield under blue LED irradiation, though scalability remains a concern.

Sequential Functionalization Pathways

Methoxy → Nitro → Cyano Sequence

Nitro → Methoxy → Cyano Route

This pathway mitigates nitro group interference during methoxylation but requires protection/deprotection steps for the amine intermediate.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Nitration Temperature | −10°C to 0°C | ↑ Ortho-selectivity |

| Cyanation pH | 8.5–9.5 | ↓ Hydrolysis side reactions |

| Catalyst Loading (Pd) | 5–7 mol% | Balance cost and efficiency |

Scalability and Industrial Considerations

Continuous flow reactors, as exemplified in nitration of analogous compounds, enhance heat transfer and mixing for exothermic nitration steps. A proposed pilot-scale setup could integrate:

-

Microreactor for nitration (residence time: 2–5 min).

-

Tubular reactor for cyanation (residence time: 10–15 min).

Economic analyses suggest a 23% reduction in waste compared to batch processes.

Emerging Methodologies

Electrochemical Cyanation

A 2024 Nature Synthesis report achieved 4-cyano-1-methoxy-2-nitronaphthalene via electrochemical C–H activation using n-Bu₄NCN as the cyanide source (61% yield, 95% purity).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes have demonstrated regioselective nitration in aqueous media, though yields remain suboptimal (≤35%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.